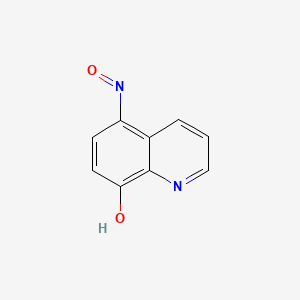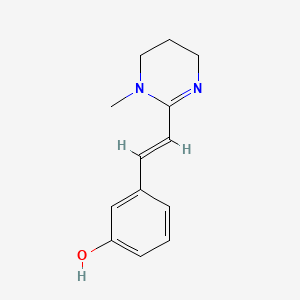
オキサントル
概要
説明
科学的研究の応用
Oxantel has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of anthelmintic agents and their mechanisms of action.
Biology: Oxantel is used to study the biology of parasitic worms and their interactions with host organisms.
Industry: Oxantel is used in the development of new anthelmintic formulations and combination therapies.
作用機序
オキサンテルは、脱分極性神経筋遮断薬として作用します . 消化器系寄生虫のニューロンのニコチン性アセチルコリン受容体に結合し、持続的な筋肉収縮と痙攣性麻痺を引き起こします . これにより、寄生虫が死亡し、宿主から排出されます .
類似の化合物との比較
類似の化合物
ピランテル: オキサンテルと同様に、ピランテルはニコチン性アセチルコリン受容体に作用する駆虫薬です.
アルベンダゾール: 別の駆虫薬であるアルベンダゾールは、寄生虫の微小管合成を阻害することによって機能します.
メベンダゾール: アルベンダゾールと同様に、メベンダゾールは寄生虫の微小管形成を阻害します.
オキサンテルの独自性
オキサンテルは、他の駆虫薬と比較して、鞭虫感染症に対する高い有効性で独自です . 他の治療法では感受性が低い鞭虫に対して特に効果的な、特定の作用機序を持っています .
生化学分析
Biochemical Properties
Oxantel has been shown to inhibit fumarate reductase in some pathogenic bacteria . It interacts with the neurons of gastrointestinal parasites, causing sustained muscular contraction, leading to the death of the parasites by spastic paralysis .
Cellular Effects
Oxantel has a significant impact on the cells of gastrointestinal parasites. It depolarizes the neurons of these parasites 100 times more than acetylcholine, causing sustained muscular contraction . This leads to spastic paralysis and subsequent death of the parasites .
Molecular Mechanism
The molecular mechanism of Oxantel involves its interaction with the neurons of gastrointestinal parasites. It depolarizes these neurons to a much greater extent than acetylcholine, leading to sustained muscular contraction . This results in spastic paralysis and eventual death of the parasites .
Temporal Effects in Laboratory Settings
The effects of Oxantel have been studied over time in laboratory settings. It has been found to be highly effective against Trichuris spp., with an estimated cure rate of 76% and an egg reduction rate of 85% at a 20 mg/kg dose . Its efficacy against other soil-transmitted helminths varies .
Dosage Effects in Animal Models
In animal models, the effects of Oxantel vary with different dosages. Dogs tolerate Oxantel very well due to its low toxicity and reduced absorption to blood after oral administration . Adverse drug reactions such as nausea, vomit, diarrhea, and loss of appetite can occur after therapeutic doses .
Metabolic Pathways
It is known that Oxantel is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use .
Transport and Distribution
It is known that Oxantel is very poorly absorbed in the gut, allowing high concentrations of the unchanged drug to reach the large intestine .
Subcellular Localization
Given its mode of action, it is likely that Oxantel primarily interacts with neurons in the gastrointestinal tract of parasites .
準備方法
合成経路と反応条件
オキサンテルは、3-ヒドロキシベンズアルデヒドと1-メチル-5,6-ジヒドロ-4H-ピリミジン-2-アミンとの反応を含む複数段階のプロセスによって合成できます . この反応は、通常、水酸化ナトリウムなどの塩基とエタノールなどの溶媒を使用します。 生成物はその後、再結晶によって精製されます .
工業生産方法
工業環境では、オキサンテルは、収率と純度を最大化するために反応条件を最適化した同様の合成経路を使用して、大量に生産されます . このプロセスには、一貫した生産を確保するために、高圧反応器と連続フローシステムを使用することが含まれます .
化学反応の分析
反応の種類
オキサンテルは、次を含むいくつかの種類の化学反応を起こします。
酸化: オキサンテルは、さまざまな誘導体を形成するために酸化される可能性があり、これらは異なる薬理学的特性を持つ可能性があります.
一般的な試薬と条件
形成される主な生成物
これらの反応から形成される主な生成物には、駆虫活性が増強または減少している可能性のあるさまざまなオキサンテル誘導体が含まれます .
科学研究の応用
オキサンテルは、幅広い科学研究の用途があります。
類似化合物との比較
Similar Compounds
Pyrantel: Like oxantel, pyrantel is an anthelmintic that acts on nicotinic acetylcholine receptors.
Albendazole: Another anthelmintic, albendazole, works by inhibiting microtubule synthesis in parasites.
Mebendazole: Similar to albendazole, mebendazole disrupts microtubule formation in parasitic worms.
Uniqueness of Oxantel
Oxantel is unique in its high efficacy against Trichuris infections compared to other anthelmintics . It has a specific mode of action that makes it particularly effective against whipworms, which are less susceptible to other treatments .
特性
IUPAC Name |
3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKTHBAWRESFI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016597 | |
| Record name | Oxantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36531-26-7 | |
| Record name | Oxantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94AJJ30D9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxantel?
A1: Oxantel exhibits its anthelmintic activity primarily by acting as a potent agonist of a novel acetylcholine receptor (nAChR) subtype found in whipworms, termed the O-AChR subtype. [] This activation leads to prolonged channel opening, depolarization of nerve and muscle cells, and ultimately paralysis of the worm. []
Q2: How does the O-AChR subtype differ from other nAChRs in its response to oxantel?
A2: The O-AChR subtype demonstrates a significantly higher sensitivity to oxantel compared to other nAChR subtypes, such as those found in the pig roundworm, Ascaris suum. [] This selectivity likely contributes to the specific efficacy of oxantel against whipworm infections.
Q3: What is the molecular formula and weight of oxantel?
A3: Oxantel, chemically known as (E)-1,4,5,6-Tetrahydro-1-methyl-2-(2-phenylethenyl)pyrimidine, has the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. []
Q4: Are there any spectroscopic data available for oxantel?
A4: While the provided research does not include specific spectroscopic data, a validated RP-HPLC method has been developed for quality control of oxantel pamoate in tablets. [] This method utilizes UV detection at 295 nm, suggesting this wavelength holds relevance for its spectroscopic characterization.
Q5: What is known about the absorption of oxantel pamoate?
A5: Research indicates that oxantel pamoate exhibits poor absorption in rats, resulting in low bioavailability. [] This characteristic may have implications for its efficacy in humans and requires further investigation.
Q6: Is there evidence of oxantel pamoate affecting cytochrome P450 (CYP) metabolism?
A6: In vitro studies suggest that a combination of albendazole and oxantel pamoate leads to a 2.6-fold decreased IC50 value for CYP1A2 inhibition compared to separate exposures. [] This suggests a potential for interaction at the CYP1A2 enzyme level, which warrants further investigation, particularly in humans.
Q7: Are there any reported cases of resistance to oxantel in the treatment of helminth infections?
A7: While the provided research does not specifically mention oxantel resistance, it highlights the overall concern regarding emerging anthelmintic resistance in human populations. [] Further research is necessary to monitor potential resistance development to oxantel.
Q8: What animal models are commonly used to study oxantel's activity?
A8: Researchers frequently utilize the murine model Trichuris muris [, ] and the pig whipworm Trichuris suis [] to investigate the efficacy and target interactions of oxantel. These models offer valuable insights into the drug's mechanism and potential for treating human whipworm infections.
Q9: How does the structure of oxantel relate to its activity against the O-AChR subtype?
A9: While the exact binding interactions remain to be fully elucidated, studies on closely related anthelmintics suggest that the tetrahydropyrimidinyl group of oxantel may play a crucial role in its interaction with the O-AChR subtype. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


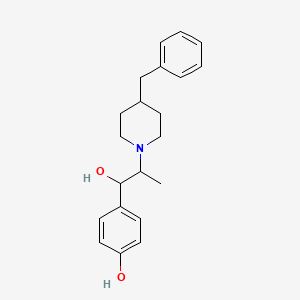

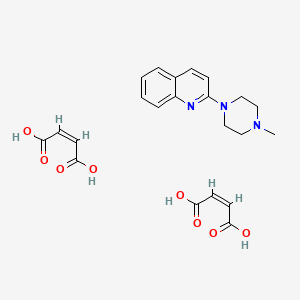

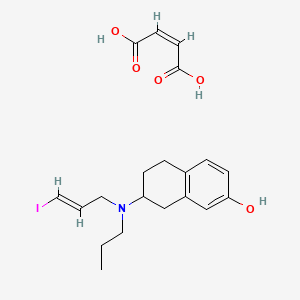

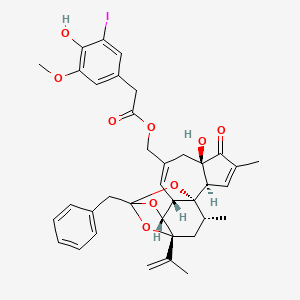
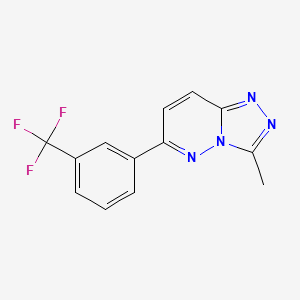
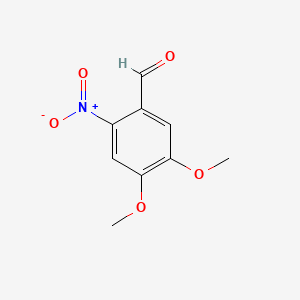
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)
